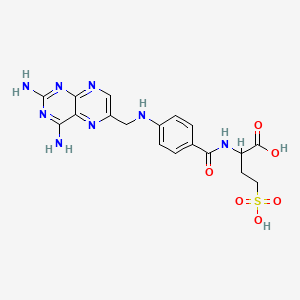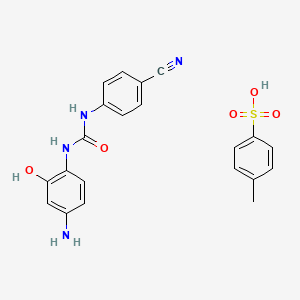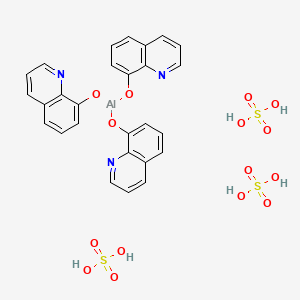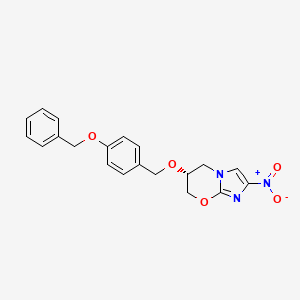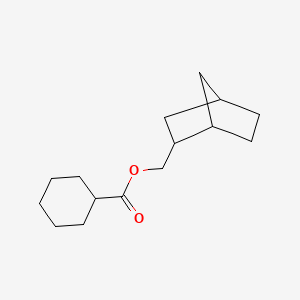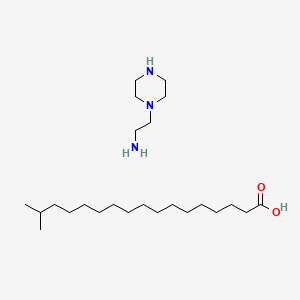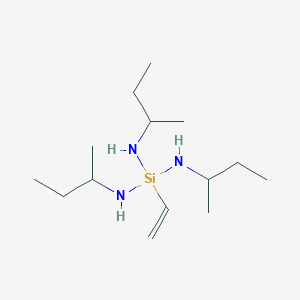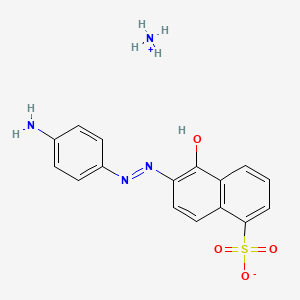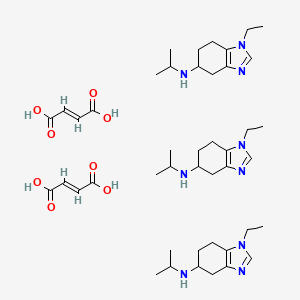
(E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine is a complex organic compound with potential applications in various scientific fields. This compound consists of a butenedioic acid moiety and a tetrahydrobenzimidazole derivative, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the butenedioic acid component, followed by the synthesis of the tetrahydrobenzimidazole derivative. These two components are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include acids, bases, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Butenedioic acid derivatives: These compounds share the butenedioic acid moiety and exhibit similar chemical properties.
Tetrahydrobenzimidazole derivatives: Compounds with this structure have similar biological activities and applications.
Uniqueness
(E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
96224-05-4 |
|---|---|
Molecular Formula |
C44H71N9O8 |
Molecular Weight |
854.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine |
InChI |
InChI=1S/3C12H21N3.2C4H4O4/c3*1-4-15-8-13-11-7-10(14-9(2)3)5-6-12(11)15;2*5-3(6)1-2-4(7)8/h3*8-10,14H,4-7H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;;;2*2-1+ |
InChI Key |
NKGWHXQTZMIUJG-LFGUXHRESA-N |
Isomeric SMILES |
CCN1C2=C(N=C1)CC(CC2)NC(C)C.CCN1C2=C(N=C1)CC(CC2)NC(C)C.CCN1C2=C(N=C1)CC(CC2)NC(C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCN1C=NC2=C1CCC(C2)NC(C)C.CCN1C=NC2=C1CCC(C2)NC(C)C.CCN1C=NC2=C1CCC(C2)NC(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


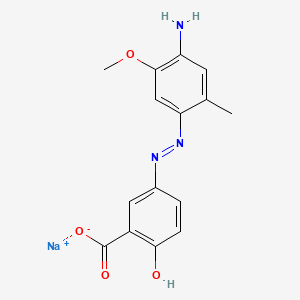
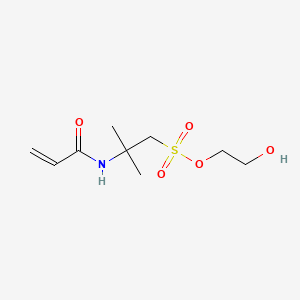
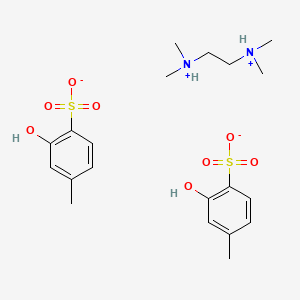
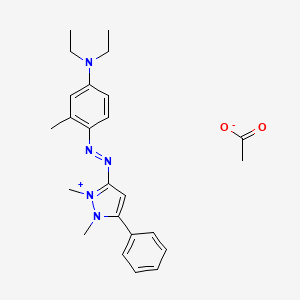
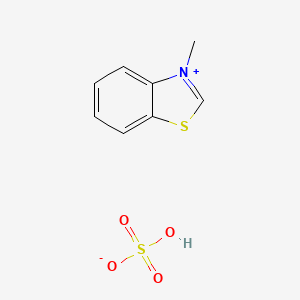
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
